N-Carboxybenzyl D-Valacyclovir-d4

LC-MS/MS Bioanalysis Stable Isotope Labeling

This deuterated (+4 Da) analog of N-Carboxybenzyl D-Valacyclovir is the definitive internal standard for accurate LC-MS/MS quantification of this critical valacyclovir process impurity. Unlike non-deuterated reference standards, it provides baseline mass resolution from the analyte while ensuring identical chromatographic retention and ionization efficiency. Essential for ICH Q3A impurity threshold compliance, ANDA analytical method validation, and stability-indicating assay development. The Cbz-protected D-valine ester structure matches the synthetic intermediate carryover species exactly.

Molecular Formula C₂₁H₂₂D₄N₆O₆
Molecular Weight 462.49
Cat. No. B1153226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carboxybenzyl D-Valacyclovir-d4
SynonymsN(Val)-Carboxybenzyl Valacyclovir-d4;  N-[(Phenylmethoxy)carbonyl]-D-valine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]Ethyl Ester-d4;  ;  Valacyclovir Related Compound E-d4; 
Molecular FormulaC₂₁H₂₂D₄N₆O₆
Molecular Weight462.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Carboxybenzyl D-Valacyclovir-d4: Procurement-Grade Deuterated Internal Standard for Valacyclovir Impurity Quantification


N-Carboxybenzyl D-Valacyclovir-d4 (C21H22D4N6O6, MW 462.49) is a stable isotope-labeled analog of the valacyclovir process impurity N-Carboxybenzyl D-Valacyclovir, wherein four deuterium atoms are incorporated into the ethoxymethyl side chain of the acyclovir moiety . This compound serves as a deuterated internal standard (IS) specifically designed for the accurate quantification of its non-deuterated counterpart via LC-MS/MS, enabling precise impurity profiling and analytical method validation in pharmaceutical quality control settings [1]. As a carboxybenzyl (Cbz)-protected D-valine ester derivative, it represents a critical reference material for monitoring synthetic intermediate carryover in valacyclovir API manufacturing processes [2].

Why N-Carboxybenzyl D-Valacyclovir-d4 Cannot Be Replaced with Other Valacyclovir Impurity or Isotope Standards


Generic substitution of N-Carboxybenzyl D-Valacyclovir-d4 with alternative deuterated valacyclovir standards (e.g., Valacyclovir-d4 HCl, m/z 329.2→152.1) or non-deuterated impurity references (e.g., USP Valacyclovir Related Compound E, CAS 124832-31-1) fails due to fundamental mismatches in analytical specificity. Valacyclovir-d4 HCl targets the quantification of the valacyclovir prodrug itself, possessing a different molecular ion transition (m/z 329.2) that cannot co-elute with or correct for the distinct chromatographic behavior and ionization efficiency of the larger Cbz-protected impurity (m/z 459.5 for the non-deuterated species) [1]. Conversely, the non-deuterated N-Carboxybenzyl D-Valacyclovir reference standard, while structurally identical to the analyte, cannot function as an internal standard in mass spectrometry because it lacks the requisite mass shift (+4 Da) needed for baseline resolution from the analyte in the mass analyzer, thereby precluding accurate matrix effect correction and quantification . This compound uniquely bridges both requirements: the exact structural match to the target impurity for identical chromatographic retention and ionization, and the stable isotope mass tag for unequivocal mass spectrometric differentiation .

Quantitative Differentiation Evidence: N-Carboxybenzyl D-Valacyclovir-d4 vs. In-Class Comparators


Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Analyte-IS Baseline Resolution

N-Carboxybenzyl D-Valacyclovir-d4 provides a +4.03 Da mass increment relative to its non-deuterated analyte, N-Carboxybenzyl D-Valacyclovir (C21H26N6O6, MW 458.47 g/mol). This mass shift ensures complete baseline separation between the analyte and internal standard in the mass analyzer, a prerequisite for accurate quantification that cannot be achieved with the non-deuterated impurity reference standard . In contrast, the generic internal standard Valacyclovir-d4 HCl (C13H17D4ClN6O4, MW 364.82 g/mol) targets a structurally distinct analyte (valacyclovir prodrug, m/z 325.2→152.1) and therefore does not co-elute with or correct for the ionization efficiency of the Cbz-protected impurity, which has a distinct precursor m/z of approximately 459.5 (non-deuterated) [1].

LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotopic Enrichment Purity: Specified 98% Atom D vs. Undefined Non-Deuterated Reference Purity

N-Carboxybenzyl D-Valacyclovir-d4 is supplied with a defined chemical purity specification of 98%, as verified by the manufacturer's quality control [1]. Critically, its isotopic enrichment, a key parameter for internal standard performance, is not explicitly quantified in available product documentation, representing a procurement consideration. In comparison, the non-deuterated USP Valacyclovir Related Compound E reference standard (CAS 124832-31-1) is supplied as a pharmaceutical secondary standard with an assigned purity value traceable to USP compendial methods, but it provides no isotopic enrichment specification because it is not isotopically labeled . This lack of isotopic labeling precludes its use as an internal standard in MS-based assays.

Isotopic Purity Quality Control Reference Standards

Analytical Context: Valacyclovir-d4 IS Performance Benchmarks (LLOQ and Linear Range) Establish the Expected Utility of Deuterated Standards in This Chemical Space

While direct validation data for N-Carboxybenzyl D-Valacyclovir-d4 is not available in the public literature, the performance of the closely related deuterated internal standard Valacyclovir-d4 HCl in validated LC-MS/MS bioanalytical methods provides class-level evidence of the utility of deuterated valacyclovir derivatives. In a validated method for quantifying valacyclovir in mouse and human plasma, Valacyclovir-d4 HCl enabled a lower limit of quantification (LLOQ) of 2 nM and a linear range spanning 2–5000 nM, demonstrating the sensitivity and dynamic range achievable with this class of deuterated internal standard [1]. This performance benchmark supports the expectation that N-Carboxybenzyl D-Valacyclovir-d4, as a deuterated analog of the specific impurity analyte, will similarly enable sensitive and precise quantification when implemented in a properly developed method.

LC-MS/MS Validation LLOQ Linear Range

Procurement-Critical Application Scenarios for N-Carboxybenzyl D-Valacyclovir-d4


Quantification of N-Carboxybenzyl D-Valacyclovir Process Impurity in Valacyclovir API

This compound is the definitive internal standard for the accurate LC-MS/MS quantification of N-Carboxybenzyl D-Valacyclovir, a key process impurity originating from the Cbz-protected valine intermediate used in valacyclovir synthesis [1]. Its +4 Da mass shift enables precise correction for matrix effects and ionization variability, which is essential for meeting ICH Q3A impurity thresholds and generating reliable data for regulatory submissions (e.g., ANDA impurity profiling).

Analytical Method Development and Validation for Pharmaceutical Quality Control

N-Carboxybenzyl D-Valacyclovir-d4 serves as a critical reagent during the development and validation of stability-indicating HPLC or LC-MS/MS methods for valacyclovir drug substance and finished product . By spiking this deuterated standard into samples, analysts can accurately assess method accuracy, precision, and recovery for the specific Cbz-protected impurity, ensuring the analytical procedure is fit for its intended purpose of controlling this impurity in commercial batches.

Metabolic or Stability Studies Involving the Cbz-Protected Impurity

In forced degradation studies (e.g., acid, base, oxidative, thermal stress) or in vitro metabolic investigations, N-Carboxybenzyl D-Valacyclovir-d4 can be used to track the fate of the non-deuterated impurity [2]. The stable isotope label allows researchers to differentiate the spiked deuterated compound from the endogenously formed or degradation-derived non-deuterated impurity, providing unambiguous data on degradation pathways, reaction kinetics, or potential in vivo formation of this impurity from the valacyclovir prodrug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Carboxybenzyl D-Valacyclovir-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.